REACTION_SMILES
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[CH3:14][Li:15].[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[C:6][c:7]1[cH:8][cH:9][c:10]([OH:13])[cH:11][cH:12]1.[CH3:26][N:27]([CH3:28])[P:29](=[O:30])([N:31]([CH3:32])[CH3:33])[N:34]([CH3:35])[CH3:36].[CH3:37][CH2:38][O:39][CH2:40][CH3:41].[ClH:25].[N:16]#[C:17][O:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1>>[C:5](#[C:6][c:7]1[cH:8][cH:9][c:10]([OH:13])[cH:11][cH:12]1)[C:17]#[N:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#Cc1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#COc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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N#CC#Cc1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |